

2-Chloro-5-cyanobenzenesulfonamide physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-5-cyanobenzenesulfonamide

Cat. No.: B1371306

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In-Depth Technical Guide: 2-Chloro-5-cyanobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Chloro-5-cyanobenzenesulfonamide**, a compound of interest in pharmacological research. This document details its known characteristics, outlines experimental protocols for its analysis, and explores its mechanism of action.

Core Physical and Chemical Properties

2-Chloro-5-cyanobenzenesulfonamide is a substituted aromatic sulfonamide with the molecular formula $C_7H_5ClN_2O_2S$.^{[1][2]} Its structure incorporates a chlorosulfonyl group and a nitrile group on a benzene ring, contributing to its specific chemical reactivity and biological activity.

Quantitative Data Summary

While specific experimentally determined physical properties such as melting point, boiling point, and solubility are not readily available in public literature, computed values provide an estimation of these characteristics. The following table summarizes the key physical and chemical data for **2-Chloro-5-cyanobenzenesulfonamide**.

Property	Value	Source
IUPAC Name	2-chloro-5-cyanobenzenesulfonamide	[1]
CAS Number	1939-76-0	[1][2]
Molecular Formula	C ₇ H ₅ ClN ₂ O ₂ S	[1][2]
Molecular Weight	216.65 g/mol	[1][2]
Exact Mass	215.9760263 Da	[1]
Topological Polar Surface Area	92.3 Å ²	[1]
XLogP3	0.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for **2-Chloro-5-cyanobenzenesulfonamide** are not publicly available. However, based on its chemical structure, characteristic spectral features can be predicted.

- ¹H NMR: Aromatic protons would be expected in the range of 7.5-8.5 ppm, with splitting patterns determined by their substitution on the benzene ring. The sulfonamide protons would likely appear as a broad singlet.
- ¹³C NMR: Aromatic carbons would resonate in the region of 120-140 ppm. The carbon of the nitrile group would appear further downfield.
- IR Spectroscopy: Characteristic peaks would include those for the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), N-H stretching of the sulfonamide (around 3300 cm⁻¹), C≡N stretching of the nitrile group (around 2230 cm⁻¹), and various C-H and C=C stretching and bending vibrations from the aromatic ring.

- Mass Spectrometry: The molecular ion peak $[M]^+$ would be observed at m/z corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physical and chemical properties of a solid organic compound like **2-Chloro-5-cyanobenzenesulfonamide**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Methodology:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
- The sample is observed through a magnifying lens.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of the compound in various solvents.

Methodology:

- An excess amount of the solid compound is added to a known volume of a specific solvent in a flask.

- The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- This concentration represents the solubility of the compound in that solvent at that temperature.

Synthesis of 2-Chloro-5-cyanobenzenesulfonamide

A plausible synthetic route for **2-Chloro-5-cyanobenzenesulfonamide** can be proposed based on established organic chemistry reactions. A common starting material would be 2-chloro-5-nitrobenzonitrile.

Proposed Synthetic Workflow:



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Caption: Proposed synthesis of **2-Chloro-5-cyanobenzenesulfonamide**.

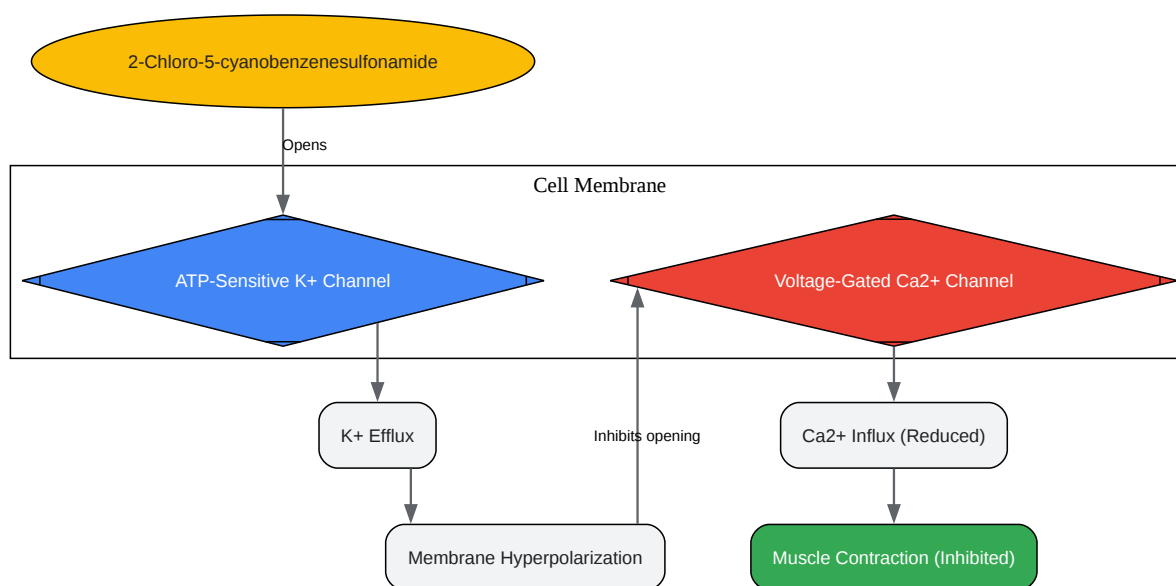
Biological Activity and Signaling Pathway

2-Chloro-5-cyanobenzenesulfonamide has been identified as an ATP-sensitive myorelaxant. [2] Its mechanism of action is believed to involve the opening of ATP-sensitive potassium (K-ATP) channels in muscle cells. [2]

Mechanism of Action: K-ATP Channel Opening

K-ATP channels are crucial in linking the metabolic state of a cell to its electrical excitability.[3][4][5] In muscle cells, the opening of these channels leads to an efflux of potassium ions (K^+), which hyperpolarizes the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thereby inhibiting muscle contraction and leading to relaxation.

The following diagram illustrates the proposed signaling pathway for the myorelaxant effect of **2-Chloro-5-cyanobenzenesulfonamide**.



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Caption: Signaling pathway of **2-Chloro-5-cyanobenzenesulfonamide**.

This guide provides a foundational understanding of **2-Chloro-5-cyanobenzenesulfonamide** for research and development purposes. Further experimental validation of the computed

properties and proposed synthetic route is recommended for any practical application.

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